molecular formula C27H28N2OS B188437 Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- CAS No. 172984-45-1

Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)-

Cat. No. B188437
CAS RN: 172984-45-1
M. Wt: 428.6 g/mol
InChI Key: WGVBVZVEBONNDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- involves the inhibition of various signaling pathways, including the PI3K/AKT and MAPK pathways. It also induces cell cycle arrest and apoptosis in cancer cells. In addition, Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- inhibits the production of inflammatory cytokines by suppressing the NF-κB pathway. The compound also inhibits the formation of beta-amyloid plaques by reducing the activity of beta-secretase.
Biochemical and Physiological Effects:
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- has been found to have various biochemical and physiological effects. Studies have shown that the compound inhibits the growth of cancer cells and induces cell death. It also exhibits anti-inflammatory properties by reducing the production of inflammatory cytokines. In addition, Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- has been found to inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- has several advantages for lab experiments, including its potential therapeutic applications in various diseases and its ability to inhibit the growth of cancer cells and induce cell death. However, the compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

The potential therapeutic applications of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- have generated interest in exploring its future directions. Some potential future directions include the development of novel analogs with improved solubility and reduced toxicity, the investigation of its mechanism of action in more detail, and the exploration of its potential applications in other diseases. Additionally, further studies are needed to determine the optimal dosage and administration of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- for therapeutic purposes.
Conclusion:
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- is a chemical compound that has potential therapeutic applications in various diseases, including cancer, inflammation, and Alzheimer's disease. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions. Further research is needed to fully understand the potential of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- for therapeutic purposes.

Synthesis Methods

Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- can be synthesized using various methods, including the reaction of 2-aminobenzophenone with cyclohexanone and thioacetic acid followed by the reaction with cinnamaldehyde. Another method involves the reaction of 2-aminobenzophenone with cyclohexanone and thioacetic acid followed by the reaction with cinnamaldehyde and formaldehyde. The yield of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- using these methods is reported to be around 70-80%.

Scientific Research Applications

Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and Alzheimer's disease. Studies have shown that Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- inhibits the growth of cancer cells and induces cell death. It also exhibits anti-inflammatory properties by reducing the production of inflammatory cytokines. In addition, Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- has been found to inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.

properties

CAS RN

172984-45-1

Product Name

Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)-

Molecular Formula

C27H28N2OS

Molecular Weight

428.6 g/mol

IUPAC Name

3-benzyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one

InChI

InChI=1S/C27H28N2OS/c1-2-17-31-26-28-24-22-14-8-7-13-21(22)18-27(15-9-4-10-16-27)23(24)25(30)29(26)19-20-11-5-3-6-12-20/h2-3,5-8,11-14H,1,4,9-10,15-19H2

InChI Key

WGVBVZVEBONNDD-UHFFFAOYSA-N

SMILES

C=CCSC1=NC2=C(C(=O)N1CC3=CC=CC=C3)C4(CCCCC4)CC5=CC=CC=C52

Canonical SMILES

C=CCSC1=NC2=C(C(=O)N1CC3=CC=CC=C3)C4(CCCCC4)CC5=CC=CC=C52

Other CAS RN

172984-45-1

Origin of Product

United States

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